

2',3'-Dihydroxyacetophenone chemical structure and properties.

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Compound of Interest

Compound Name: 2',3'-Dihydroxyacetophenone

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An In-depth Technical Guide to 2',3'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dihydroxyacetophenone, an aromatic ketone and a member of the dihydroxyacetophenone family, presents a molecule of interest for chemical synthesis and potential pharmacological applications. While its isomers, notably 2',5'- and 3',4'-dihydroxyacetophenone, have been investigated for their anti-inflammatory and antioxidant properties, specific biological data on the 2',3'- isomer remains limited in current scientific literature. This guide provides a comprehensive overview of the known chemical structure, properties, and synthesis of **2',3'-Dihydroxyacetophenone**. It summarizes all available quantitative data into structured tables, details a key experimental protocol for its synthesis, and visualizes relevant chemical and biological processes. This document serves as a foundational resource for researchers exploring this compound and its potential therapeutic applications.

Chemical Structure and Identification

2',3'-Dihydroxyacetophenone is characterized by an acetophenone core substituted with two hydroxyl groups at the 2' and 3' positions of the phenyl ring.[\[1\]](#)

Identifier	Value
IUPAC Name	1-(2,3-dihydroxyphenyl)ethanone [1]
Synonyms	3-Acetylcatechol, 3-Acetyl-1,2-benzenediol [2]
CAS Number	13494-10-5 [1]
Molecular Formula	C ₈ H ₈ O ₃ [1]
Molecular Weight	152.15 g/mol [1]
InChI	InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 [1]
InChIKey	HEJLFBLJYFSKCE-UHFFFAOYSA-N [1]
SMILES	CC(=O)C1=C(C(=CC=C1)O)O [1]
PubChem CID	6429110 [1]

Physicochemical Properties

The compound is a solid at room temperature, appearing as yellow needles or crystals.[\[1\]](#) Its properties are summarized in the table below. Many of the thermochemical properties are predicted values based on computational models.

Property	Value	Source
Physical Description	Solid, yellow needles or crystals	[1]
Melting Point	97 - 98 °C	[1]
Boiling Point (Predicted)	294.0 ± 25.0 °C	[2]
Density (Predicted)	1.291 ± 0.06 g/cm³	[2]
pKa (Predicted)	8.98 ± 0.10	[2]
Solubility	Moderately soluble in ethanol; Soluble in Chloroform, Methanol	[1] [2]
logP (Octanol/Water Partition Coefficient)	1.6 (Computed)	[1]
Topological Polar Surface Area	57.5 Å²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2',3'-Dihydroxyacetophenone**.

Spectroscopy Type	Data Highlights
¹ H NMR	(300 MHz, CDCl ₃) δ ppm: 2.61 (s, 3H, -CH ₃); 6.77-7.05 (t, 1H, Ar-H); 7.02 (dd, 1H, Ar-H); 7.36 (dd, 1H, Ar-H).[2]
¹³ C NMR	Specific experimental data for the 2',3'- isomer is not readily available in public databases. Data for related isomers can be found for comparative purposes.
Infrared (IR)	An ATR-IR spectrum has been recorded on a Bio-Rad FTS instrument.[1] Key absorptions typical for such a structure would include O-H stretching (broad, ~3200-3600 cm ⁻¹), C-H stretching (aromatic, ~3000-3100 cm ⁻¹), and a strong C=O stretch (~1650-1680 cm ⁻¹).
Mass Spectrometry (GC-MS)	Major m/z peaks observed at 137.0 (99.99%) and 152.0 (72.41%, molecular ion).[1]

Synthesis Protocols

2',3'-Dihydroxyacetophenone can be synthesized through the demethylation of 2',3'-dimethoxyacetophenone.

Demethylation of 2',3'-Dimethoxyacetophenone

This protocol details a common laboratory-scale synthesis.

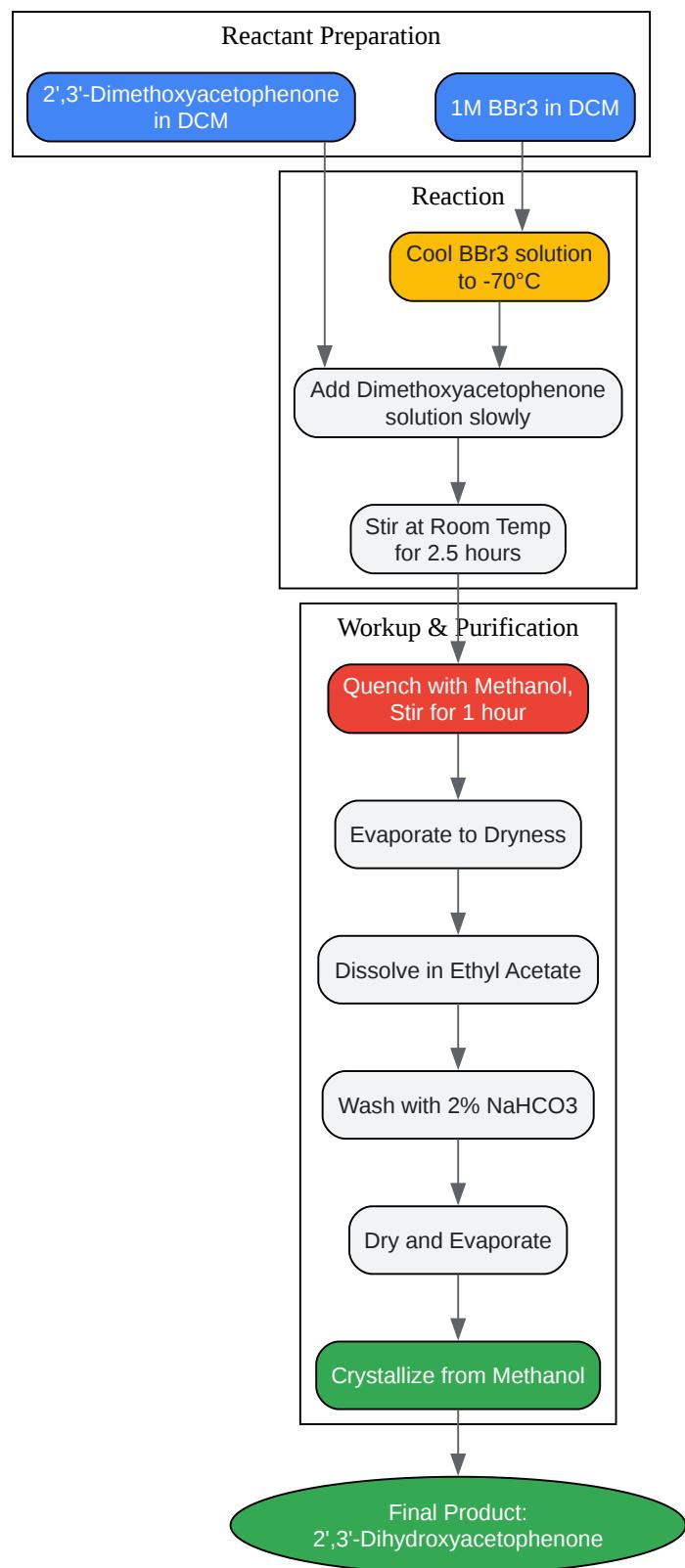
Materials:

- 2',3'-Dimethoxyacetophenone
- Boron tribromide (BBr₃) solution (1M in dichloromethane)
- Dichloromethane (DCM)
- Methanol (MeOH)

- Ethyl acetate
- 2% Sodium Bicarbonate (NaHCO_3) solution

Procedure:

- Dissolve 2,3-dimethoxyacetophenone (4.85 g, 26.9 mmol) in 100 mL of dichloromethane.
- In a separate flask, add 68 mL of a 1M boron tribromide solution in dichloromethane and cool to -70°C.
- Slowly add the solution of 2,3-dimethoxyacetophenone to the cooled boron tribromide solution.
- Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
- After the reaction is complete, carefully add 70 mL of methanol to quench the reaction and continue stirring for 1 hour.
- Evaporate the reaction mixture to dryness using a rotary evaporator.
- Dissolve the resulting residue in 250 mL of ethyl acetate.
- Wash the organic phase once with 30 mL of a 2% NaHCO_3 solution.
- Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield the crude product.
- Purify the crude product by crystallization from methanol to obtain the final product as a yellow solid (Yield: 3.10 g, 76%).[\[2\]](#)



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Caption: Chemical synthesis workflow for **2',3'-Dihydroxyacetophenone**.

Biological Activity and Signaling Pathways

While **2',3'-dihydroxyacetophenone** is utilized as a reagent in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants, direct studies on its intrinsic biological activity are sparse.^[2] However, significant research on its isomers provides valuable context and suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Potential

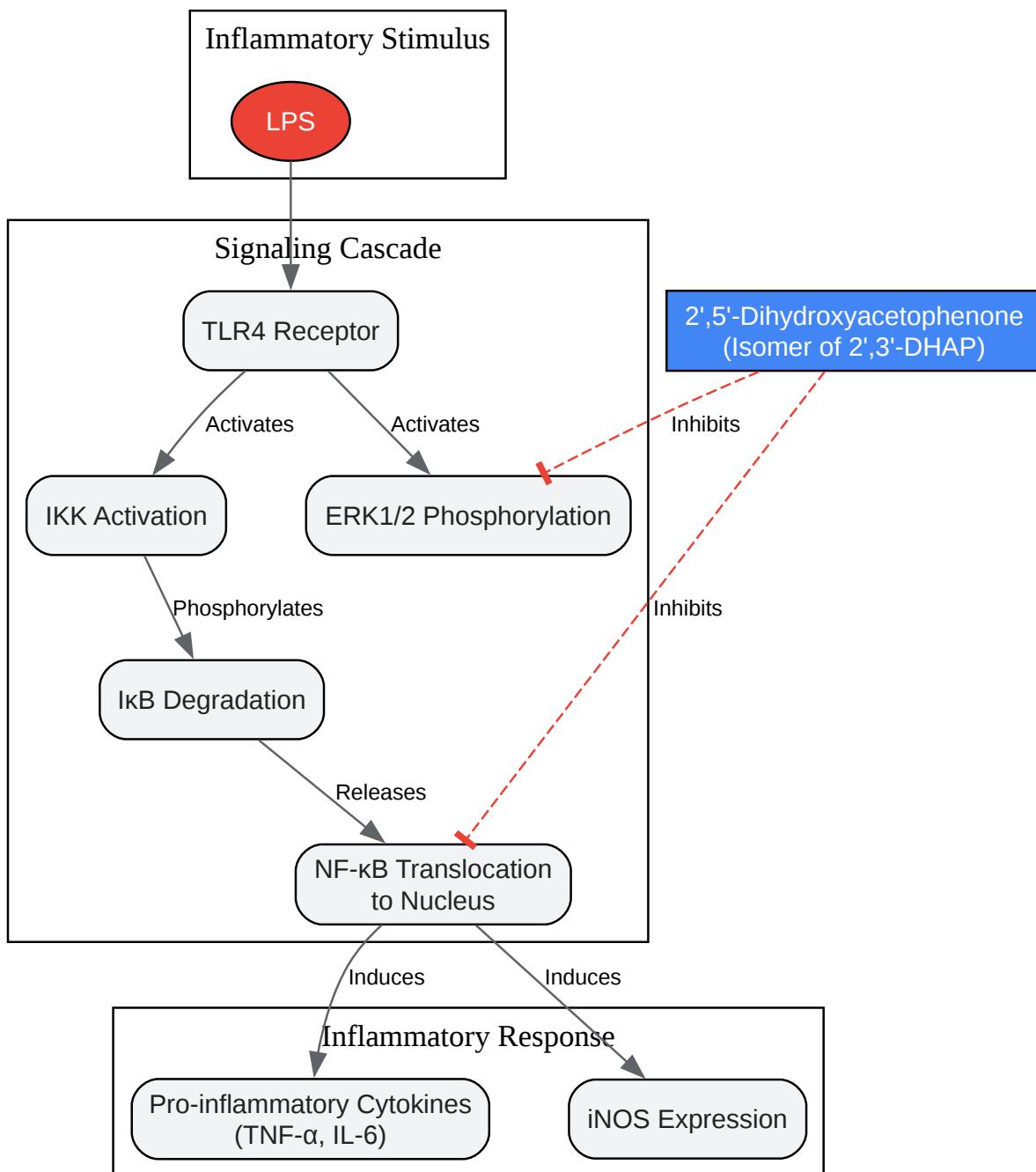
Dihydroxyacetophenone (DHAP) isomers are generally recognized for their antioxidant and anti-inflammatory properties.^[1] This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals and inhibit lipid peroxidation.^[1]

Insights from Isomers: Potential Signaling Pathways

Studies on the 2',5'-dihydroxyacetophenone isomer have shown that it can inhibit the production of inflammatory mediators in activated macrophages. This effect is achieved by blocking key signaling pathways, including the ERK1/2 and NF-κB pathways. Specifically, it has been shown to:

- Inhibit nitric oxide (NO) production by suppressing iNOS expression.
- Decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6.

This is accomplished by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear translocation of the NF-κB p65 subunit. Given the structural similarity, it is plausible that **2',3'-dihydroxyacetophenone** could exert anti-inflammatory effects through a similar mechanism, though this requires experimental validation.



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Caption: Potential anti-inflammatory pathway based on the 2',5'-isomer.

Experimental Protocols for Biological Assays

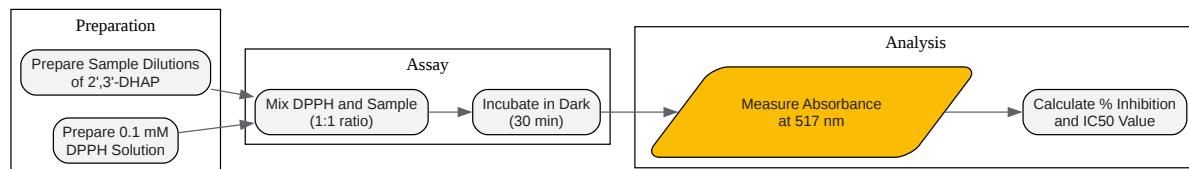
While specific studies detailing the biological testing of **2',3'-dihydroxyacetophenone** are not readily available, the following are standard, widely-accepted protocols for assessing the antioxidant activity of phenolic compounds. These methods would be appropriate for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Methodology:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- **Sample Preparation:** Prepare a stock solution of **2',3'-Dihydroxyacetophenone** in methanol. Create a series of dilutions to test a range of concentrations.
- **Reaction:** In a 96-well plate or cuvettes, mix 100 μ L of the DPPH solution with 100 μ L of the sample solution at different concentrations. A control containing methanol instead of the sample is also prepared.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the sample concentration.



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Caption: General experimental workflow for the DPPH antioxidant assay.

Safety and Handling

2',3'-Dihydroxyacetophenone is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place and keep the container tightly closed.

Conclusion and Future Directions

2',3'-Dihydroxyacetophenone is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. It serves as a valuable reagent for creating more complex molecules with potential therapeutic value. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on evaluating its antioxidant, anti-inflammatory, and other pharmacological properties, directly comparing its efficacy to its more studied isomers. Elucidating its interactions with key signaling pathways such as NF-κB, MAPK, and Nrf2 will be critical in determining its potential as a lead compound in drug development.

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References

- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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